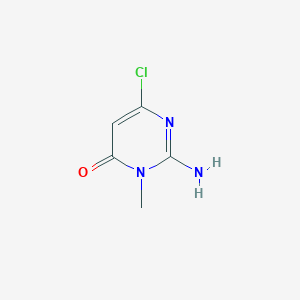

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

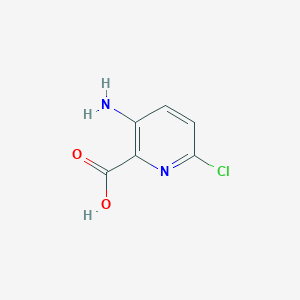

“2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 874-20-4. It has a molecular weight of 159.57 . The compound is a powder and is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of this compound involves a reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method gives an efficient and much improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8) .Chemical Reactions Analysis

The compound is involved in a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction to obtain a compound with hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a melting point of 305-306°C . It is not soluble in water or organic solvents, but it is soluble in acid-base solutions .Scientific Research Applications

Hydrogen-Bonded Aggregation

2-Amino-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one demonstrates variations in hydrogen-bonded aggregation, highlighting its structural versatility. This is evident in studies like Trilleras et al. (2008), where different pyrimidine derivatives, including similar compounds, form various hydrogen-bonded structures depending on slight changes in molecular constitution (Trilleras et al., 2008).

Molecular Docking and Synthesis

The compound is involved in the synthesis of derivatives studied for their interactions with proteins like CDK4, as shown in the research by Holam et al. (2022). This indicates its potential in the development of therapeutic agents (Holam et al., 2022).

Reactivity and Derivative Synthesis

Investigations into the chemical reactivity of positions in compounds similar to this compound have led to the synthesis of various dihydropyrimidine derivatives. Namazi et al. (2001) explored this by modifying Biginelli type compounds, which are structurally related (Namazi et al., 2001).

Antimicrobial and Antitubercular Activity

Research indicates the involvement of similar dihydropyrimidinone derivatives in the synthesis of compounds with antimicrobial and antitubercular activity. For instance, Modha et al. (2002) synthesized azetidinones and thiazolidinones from similar compounds, demonstrating significant antimicrobial activity (Modha et al., 2002).

Synthesis of Chiral Derivatives

Izmest'ev et al. (2018) synthesized optically active derivatives based on compounds structurally similar to this compound, highlighting its utility in creating chiral molecules, which are important in pharmaceutical synthesis (Izmest'ev et al., 2018).

Crystallographic Studies

Gerhardt and Bolte (2016) focused on crystallographic studies involving compounds like 2-Amino-6-chloropyrimidin-4-one, which share similarities with the target compound. These studies contribute to the understanding of molecular interactions and crystal packing (Gerhardt & Bolte, 2016).

Safety and Hazards

properties

IUPAC Name |

2-amino-6-chloro-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-4(10)2-3(6)8-5(9)7/h2H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMJHXCWJBYQNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)